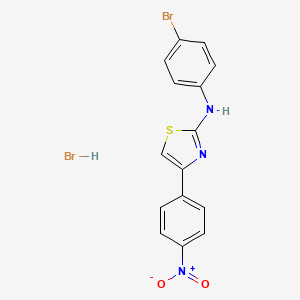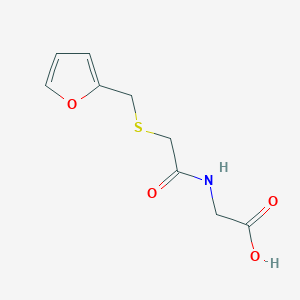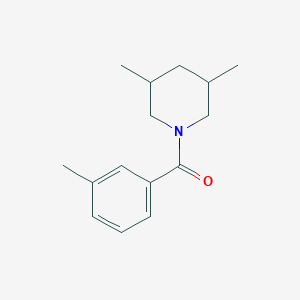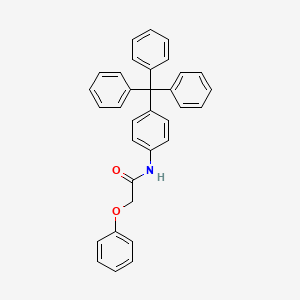![molecular formula C15H23NO3 B5200302 [1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5200302.png)
[1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanol: is an organic compound that features a piperidine ring substituted with a 2,5-dimethoxybenzyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the 2,5-Dimethoxybenzyl Group: This step involves the alkylation of the piperidine ring with 2,5-dimethoxybenzyl chloride under basic conditions.
Addition of the Methanol Group: The final step involves the reduction of the intermediate compound to introduce the methanol group, often using reducing agents such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the methanol group to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies to understand the interaction of piperidine derivatives with biological systems.
Medicine:
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which [1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanol exerts its effects involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The 2,5-dimethoxybenzyl group may enhance the compound’s binding affinity and specificity for these targets, while the methanol group can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Piperidine Derivatives: Compounds such as piperine and piperidine itself share the piperidine ring structure.
Benzyl Derivatives: Compounds like benzyl alcohol and benzyl chloride share the benzyl group.
Methanol Derivatives: Compounds such as methanol and methyl derivatives share the methanol group.
Uniqueness: What sets [1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanol apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties
Eigenschaften
IUPAC Name |
[1-[(2,5-dimethoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-18-14-5-6-15(19-2)13(8-14)10-16-7-3-4-12(9-16)11-17/h5-6,8,12,17H,3-4,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLZHXVXSIVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5200240.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5200242.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5200260.png)
![N-[4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenyl]acetamide](/img/structure/B5200264.png)
![N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5200270.png)

![4-(2-Ethoxyphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B5200278.png)



![N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5200299.png)
![N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5200307.png)
![3-[1-adamantyl(methyl)amino]propanenitrile;hydrochloride](/img/structure/B5200313.png)
